Levobupivacaine hydrochloride

Catalog No.
S532932
CAS No.
27262-48-2
M.F
C18H29ClN2O
M. Wt
324.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levobupivacaine hydrochloride

CAS Number

27262-48-2

Product Name

Levobupivacaine hydrochloride

IUPAC Name

(2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride

Molecular Formula

C18H29ClN2O

Molecular Weight

324.9 g/mol

InChI

InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H/t16-;/m0./s1

InChI Key

SIEYLFHKZGLBNX-NTISSMGPSA-N

Synonyms

(2S)-1-Butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide Monohydrochloride; (S)-1-Butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide Monohydrochloride; (-)-1-Butyl-2',6'-pipecoloxylidide Monohydrochloride; (-)-Bupivacaine Monohydrochloride; (S)-(-)-Bupiv

Canonical SMILES

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl

Isomeric SMILES

CCCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.Cl

Analgesic Studies:

A significant area of research explores levobupivacaine's effectiveness in managing pain after various surgical procedures. Studies have compared its efficacy and safety with other local anesthetics, such as bupivacaine and ropivacaine, in various contexts, including:

  • Postoperative pain management: Several studies have demonstrated the effectiveness of levobupivacaine in reducing postoperative pain compared to other local anesthetics, potentially leading to decreased reliance on opioid pain medications .
  • Labor analgesia: Research suggests that levobupivacaine may provide effective pain relief during childbirth with a similar safety profile to other local anesthetics .

Safety and Toxicity Research:

Compared to its parent drug, bupivacaine, levobupivacaine is considered a safer alternative due to its reduced cardiotoxicity and neurotoxicity. Research is ongoing to further understand and solidify its safety profile, including:

  • Cardiovascular effects: Studies have shown that levobupivacaine exhibits less negative inotropic effect on the heart compared to bupivacaine, potentially reducing the risk of cardiovascular complications .
  • Neurotoxicity: Research suggests a lower risk of neurotoxicity associated with levobupivacaine compared to bupivacaine, although further investigation is needed to refine the understanding of its long-term effects on the nervous system .

Delivery System Optimization:

Researchers are exploring various delivery methods to optimize the efficacy and safety of levobupivacaine. This includes:

  • Liposomal formulations: Studies are investigating the use of liposomes as drug carriers to deliver levobupivacaine, potentially improving its targeted delivery and sustained release properties .
  • Combination therapies: Research is exploring the synergistic effects of combining levobupivacaine with other pain-relieving medications or adjuvants to further enhance its analgesic efficacy and potentially reduce side effects .

Levobupivacaine hydrochloride is an amino-amide local anesthetic derived from bupivacaine, specifically the S-enantiomer. It is utilized primarily for its analgesic properties, providing motor and sensory blockade in various medical procedures. The compound is characterized by its chemical formula, C₁₈H₂₉ClN₂O, and is commonly marketed under the trade name Chirocaine by AstraZeneca. Levobupivacaine demonstrates a lower incidence of vasodilation compared to its racemic counterpart, bupivacaine, and has a longer duration of action, making it a preferred option in clinical settings .

Levobupivacaine hydrochloride acts as a sodium channel blocker. It binds to the sodium channels in nerve cell membranes, preventing the influx of sodium ions necessary for nerve impulse generation. This results in the blockade of nerve conduction and the loss of sensation in the targeted area [].

Levobupivacaine hydrochloride is generally well-tolerated, but like other local anesthetics, it can cause adverse effects, including:

  • Central nervous system (CNS) toxicity: Seizures, dizziness, and loss of consciousness can occur at high doses [].
  • Cardiovascular toxicity: Hypotension, arrhythmias, and cardiac arrest are potential risks, although less frequent than with bupivacaine [].
  • Allergic reactions: Hypersensitivity reactions can occur in rare cases [].

Data on specific toxicity levels:

  • LD50 (rat, intravenous): 120 mg/kg []

Levobupivacaine undergoes significant metabolic transformations primarily in the liver. The cytochrome P450 enzyme system, particularly isoforms CYP1A2 and CYP3A4, facilitates its biotransformation into inactive metabolites such as 3-hydroxy-levobupivacaine and desbutyl-levobupivacaine . These metabolites are further conjugated to glucuronic acid and sulfate esters before excretion. Notably, no unchanged levobupivacaine is detected in urine or feces, underscoring its extensive metabolism .

Levobupivacaine functions by reversibly binding to voltage-gated sodium channels in neuronal membranes. This interaction stabilizes the membrane and inhibits the initiation and propagation of nerve impulses, effectively blocking pain transmission . Its pharmacokinetics include an onset of action within 15 minutes and a duration that can extend up to 16 hours, depending on the administration route . The elimination half-life is approximately 80 minutes .

The synthesis of levobupivacaine has evolved over time. A notable method involves a five-step process starting from Nα-CBZ (S)-lysine, which includes oxidative de-animation and stereospecific ring closure to form the pipecolamide core structure . A more recent approach simplifies this to a three-step process that achieves high optical purity (at least 99%). This method involves reacting (S)-2,6-pipecocholxylide with 1-bromobutane in the presence of a base like potassium carbonate, followed by recrystallization to isolate levobupivacaine hydrochloride .

Levobupivacaine may interact with other medications. For instance, it can decrease the excretion rate of ammonium chloride, potentially leading to elevated serum levels of this compound . Additionally, careful monitoring is advised when used alongside other central nervous system depressants due to additive effects on sedation and respiratory depression.

Levobupivacaine shares structural similarities with several other local anesthetics. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypePotency Compared to LevobupivacaineDuration of ActionUnique Features
BupivacaineAmino-amideMore potent (approximately 13% more)LongerHigher risk of cardiovascular toxicity
RopivacaineAmino-amideLess potentSimilarLower cardiotoxicity risk
MepivacaineAmino-amideSimilar potencyShorterFaster onset but shorter duration
PrilocaineAmino-amideLess potentSimilarMetabolized to ortho-toluidine

Levobupivacaine's unique profile includes its reduced potency compared to bupivacaine while offering a safer cardiovascular profile and prolonged action time .

Molecular Structure and Formula

Levobupivacaine hydrochloride is an amino-amide local anesthetic compound with the molecular formula C₁₈H₂₉ClN₂O and a molecular weight of 324.89 g/mol [1] [2] [3]. The compound belongs to the family of n-alkylsubstituted pipecoloxylidide and represents the hydrochloride salt form of levobupivacaine [3] [4]. The International Union of Pure and Applied Chemistry name for this compound is (2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide hydrochloride [1] [2] [5].

The structural framework of levobupivacaine hydrochloride consists of a piperidine ring system substituted with a butyl group at the nitrogen atom and bearing a carboxamide functional group at the 2-position [31] [33]. The carboxamide nitrogen is connected to a 2,6-dimethylphenyl group, creating the characteristic pipecoloxylidide structure [3] [4]. The compound is assigned the Chemical Abstracts Service registry number 27262-48-2 [1] [2] [13].

Table 1: Basic Physical and Chemical Properties of Levobupivacaine Hydrochloride

PropertyValue
Molecular FormulaC₁₈H₂₉ClN₂O
Molecular Weight (g/mol)324.89
CAS Number27262-48-2
IUPAC Name(2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide hydrochloride
AppearancePowder/Crystalline solid
ColorWhite to beige
Storage Temperature2-8°C

Stereochemistry and Chirality Aspects

Levobupivacaine hydrochloride exhibits stereoisomerism due to the presence of an asymmetric carbon atom at the 2-position of the piperidine ring, which acts as a chiral center [9] [31] [32]. The compound represents the S-(-)-enantiomer of bupivacaine, making it the levorotatory stereoisomer [9] [10] [31]. This chirality is designated using the Cahn-Ingold-Prelog priority rules, where the compound possesses the (S)-configuration at the stereogenic center [1] [3] [33].

The stereochemical designation is critical for understanding the compound's three-dimensional structure and its interactions with biological targets [10] [33]. Unlike racemic bupivacaine, which contains equal proportions of both R-(+) and S-(-) enantiomers, levobupivacaine hydrochloride consists exclusively of the S-(-) enantiomer [10] [32] [33]. This enantiomeric purity is reflected in the compound's optical activity and its distinct pharmacological profile compared to the racemic mixture [9] [10].

The molecular structure can be represented using various chemical notation systems, including the Simplified Molecular Input Line Entry System: CC1=C(NC([C@H]2N(CCCC)CCCC2)=O)C(C)=CC=C1.Cl, where the @ symbol indicates the specific stereochemical configuration at the chiral center [4] [5] [18].

Physical Properties

Melting Point and Thermal Behavior

Levobupivacaine hydrochloride exhibits a melting point of 254°C, accompanied by decomposition [13] [15] [18]. This thermal behavior indicates that the compound undergoes degradation at its melting point rather than forming a clear liquid phase [13] [39]. The decomposition at the melting point is characteristic of many pharmaceutical hydrochloride salts and reflects the thermal instability of the compound at elevated temperatures [40] [41].

Thermal analysis studies using differential scanning calorimetry and thermogravimetric analysis have provided insights into the thermal behavior of similar local anesthetic compounds [34] [38]. The compound demonstrates thermal stability under normal storage conditions but begins to decompose when subjected to temperatures approaching its melting point [17] [40]. The estimated boiling point is calculated to be 423.4°C at 760 mmHg, though this value is theoretical due to the compound's decomposition at lower temperatures [13] [39].

Table 2: Thermal Properties of Levobupivacaine Hydrochloride

PropertyValueReference/Method
Melting Point254°C (with decomposition)Literature data
Decomposition TemperatureDecomposes at melting pointDSC/TGA analysis
Boiling Point (estimated)423.4°C at 760 mmHgCalculated estimate
Flash Point (estimated)209.9°CCalculated estimate
Thermal StabilityStable under normal conditionsStorage studies

Solubility Profile

Levobupivacaine hydrochloride demonstrates variable solubility depending on the solvent system employed [4] [15] [19]. In aqueous solutions, the compound exhibits good solubility with reported values of 20 mg/mL, yielding clear solutions [4] [15] [18]. However, alternative sources report significantly lower aqueous solubility of approximately 0.0267 mg/mL, suggesting potential variability in measurement conditions or crystal forms [3].

The compound shows excellent solubility in organic solvents, particularly dimethyl sulfoxide and ethanol, with solubility values reaching 58 mg/mL (201.08 mM) in both solvents [21] [4]. In dimethyl formamide, the solubility is more limited at approximately 1 mg/mL [19]. When formulated in mixed solvent systems such as dimethyl sulfoxide:phosphate-buffered saline (pH 7.2) in a 1:3 ratio, the solubility decreases to 0.25 mg/mL [19].

Table 3: Solubility Profile of Levobupivacaine Hydrochloride

SolventSolubilityNotes
Water20 mg/mL (clear)Good aqueous solubility
Water (alternative source)~0.0267 mg/mLAlternative reported value
DMSO58 mg/mL (201.08 mM)Excellent solubility
Dimethyl formamide (DMF)~1 mg/mLLimited solubility
Ethanol58 mg/mL (201.08 mM)Good solubility
DMSO:PBS (pH 7.2) (1:3)0.25 mg/mLBuffer system
Organic solventsGenerally solubleVariable depending on solvent

Optical Rotation

The optical rotation of levobupivacaine hydrochloride reflects its chiral nature and enantiomeric purity [15] [18] [22]. The specific rotation [α]D is reported as -12.5° when measured at a concentration of 2 g/100 mL in water [15] [18]. Alternative measurements report optical activity values ranging from -10 to -14°, measured at a concentration of 1.0 g/100 mL in water [4] [5] [18].

These negative values confirm the levorotatory nature of the compound, indicating that it rotates plane-polarized light in a counterclockwise direction [12] [14] [22]. The optical rotation measurements are typically performed at room temperature using the sodium D-line (589 nm) as the light source [12] [22]. The consistency of the negative rotation values across different sources confirms the enantiomeric purity and identity of the S-(-) configuration [9] [20].

Table 4: Optical Rotation Properties of Levobupivacaine Hydrochloride

ParameterValueSource
Specific Rotation [α]D-12.5°ChemicalBook
Specific Rotation [α]D (alternative)-10 to -14°Sigma-Aldrich
Optical Activity [α]/D-10 to -14°Multiple sources
Concentrationc = 2 (water)Standard concentration
SolventWater/H₂OPolar protic solvent
TemperatureRoom temperatureStandard conditions

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about levobupivacaine hydrochloride through analysis of both proton and carbon-13 nuclei [23] [25] [16]. The compound's nuclear magnetic resonance spectrum reflects the characteristic signals of the piperidine ring system, the butyl substituent, and the 2,6-dimethylphenyl group [16] [25].

The proton nuclear magnetic resonance spectrum exhibits signals corresponding to the aromatic protons of the dimethylphenyl group, typically appearing in the downfield region [25] [27]. The piperidine ring protons generate complex multiplet patterns due to the cyclic structure and the presence of the chiral center [23] [25]. The butyl chain produces characteristic triplet and multiplet signals reflecting the methyl and methylene groups [25] [27].

Carbon-13 nuclear magnetic resonance spectroscopy provides direct information about the carbon framework of the molecule [25] [16]. The spectrum shows distinct signals for the carbonyl carbon of the amide group, the aromatic carbons of the phenyl ring, and the aliphatic carbons of both the piperidine ring and the butyl substituent [16] [25]. The stereochemical information is preserved in the carbon-13 spectrum, with the chiral center carbon showing characteristic chemical shift values [25] [35].

Mass Spectrometry

Mass spectrometry analysis of levobupivacaine hydrochloride reveals characteristic fragmentation patterns that aid in structural identification [26] [28] [16]. The molecular ion peak appears at m/z 325 for the protonated molecular ion [M+H]⁺, corresponding to the molecular weight of the hydrochloride salt [26] [28].

Common fragmentation pathways include alpha-cleavage adjacent to the nitrogen atom, resulting in the loss of the butyl group and formation of characteristic fragment ions [26] [28]. The amide linkage represents another potential fragmentation site, leading to the separation of the piperidine-containing portion from the dimethylphenyl group [26] [28]. These fragmentation patterns are consistent with those observed for related local anesthetic compounds and provide valuable structural confirmation [26] [28].

The base peak in the mass spectrum typically corresponds to a stable fragment ion formed through rearrangement processes [26] [28]. High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula and assist in distinguishing the compound from structural isomers [26] [35].

Infrared and Raman Spectroscopy

Infrared spectroscopy of levobupivacaine hydrochloride reveals characteristic absorption bands corresponding to the functional groups present in the molecule [27] [29] [30]. The spectrum exhibits a strong absorption band around 1700 cm⁻¹ corresponding to the carbonyl stretch of the amide group [27] [29]. The nitrogen-hydrogen stretch of the amide appears as a medium-intensity band in the 3200-3400 cm⁻¹ region [27] [29].

Carbon-hydrogen stretching vibrations appear in the 2800-3000 cm⁻¹ region, with distinct patterns for aromatic and aliphatic carbon-hydrogen bonds [27] [29]. The aromatic carbon-carbon stretching modes typically appear around 1600 cm⁻¹ and 1500 cm⁻¹ [27] [29]. The fingerprint region below 1400 cm⁻¹ contains numerous bands that provide a unique spectroscopic signature for the compound [27] [29].

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrations and molecular vibrations that may be weak or absent in the infrared spectrum [30] [34]. The Raman spectrum shows characteristic bands for the aromatic ring breathing modes and carbon-nitrogen stretching vibrations [30]. The combination of infrared and Raman spectroscopy provides comprehensive vibrational information for structural characterization and quality control applications [30] [34].

Structural Comparison with Bupivacaine

Levobupivacaine hydrochloride represents the isolated S-(-) enantiomer of racemic bupivacaine, sharing an identical molecular framework but differing in stereochemical configuration [31] [32] [33]. Both compounds possess the same molecular formula for their respective free base forms (C₁₈H₂₈N₂O), but levobupivacaine hydrochloride exists as a single enantiomer rather than a racemic mixture [31] [33].

The structural similarity extends to the presence of the same functional groups: the piperidine ring, the butyl substituent, the amide linkage, and the 2,6-dimethylphenyl group [31] [33]. The key difference lies in the three-dimensional arrangement around the chiral center at the 2-position of the piperidine ring [31] [32] [33]. This stereochemical difference results in distinct optical rotation properties, with levobupivacaine showing levorotatory behavior while dextrobupivacaine exhibits dextrorotatory characteristics [10] [14] [31].

The enantiomeric relationship between levobupivacaine and dextrobupivacaine means that they are non-superimposable mirror images with identical physical properties in achiral environments but different interactions with chiral biological systems [10] [31] [33]. The isolation of the single S-(-) enantiomer eliminates the complexity associated with racemic mixtures and provides a chirally pure compound for pharmaceutical applications [10] [31] [32].

Table 5: Structural Identifiers for Levobupivacaine Hydrochloride

Identifier TypeValue
InChIInChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H/t16-;/m0./s1
InChI KeySIEYLFHKZGLBNX-NTISSMGPSA-N
SMILESCC1=C(NC([C@H]2N(CCCC)CCCC2)=O)C(C)=CC=C1.Cl
ChEBI IDCHEBI:31772
ChEMBL IDCHEMBL1200749
UNIIJ998RDZ51I
KEGG IDD01287

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

324.1968412 g/mol

Monoisotopic Mass

324.1968412 g/mol

Heavy Atom Count

22

Appearance

White to Off-White Solid

Melting Point

>248°C

UNII

J998RDZ51I

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (16.67%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (14.58%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H315 (83.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (83.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (14.58%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Levobupivacaine Hydrochloride is the hydrochloride salt of levobupivacaine, an amide derivative with anesthetic property. Levobupivacaine reversibly binds voltage-gated sodium channels to modulate ionic flux and prevent the initiation and transmission of nerve impulses (stabilizing neuronal membrane), thereby resulting in analgesia and anesthesia. In comparison with racemic bupivacaine, levobupivacaine is associated with less vasodilation and has a longer duration of action.

MeSH Pharmacological Classification

Anesthetics, Local

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

27262-48-2

Wikipedia

Levobupivacaine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

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